![molecular formula C16H15N5O3S2 B261937 N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B261937.png)
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including the pharmaceutical industry. This compound belongs to the class of thienopyrimidines and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as thymidylate synthase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells and bacteria.
Biochemical and Physiological Effects:
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been shown to have various biochemical and physiological effects. It has been observed to inhibit the growth of cancer cells and reduce inflammation by suppressing the production of pro-inflammatory cytokines. Moreover, it has also demonstrated antibacterial activity by inhibiting the activity of certain bacterial enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. Moreover, it has also shown promising results in reducing inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea. One of the potential areas of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Moreover, further studies are needed to understand the exact mechanism of action and the potential side effects of this compound. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in the treatment of various diseases.
Synthesis Methods
The synthesis of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea involves a multi-step process. The first step is the reaction of 2-mercapto-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-one with acetic anhydride to obtain 2-acetylthio-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-one. This intermediate is then reacted with methyl isocyanate to yield the final product, N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea.
Scientific Research Applications
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Moreover, it has also demonstrated antibacterial activity against various strains of bacteria.
properties
Product Name |
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea |
|---|---|
Molecular Formula |
C16H15N5O3S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(3-amino-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-18-15(24)19-11(22)8-26-16-20-13-12(14(23)21(16)17)10(7-25-13)9-5-3-2-4-6-9/h2-7H,8,17H2,1H3,(H2,18,19,22,24) |
InChI Key |
XFTMVOYQJNZNPX-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







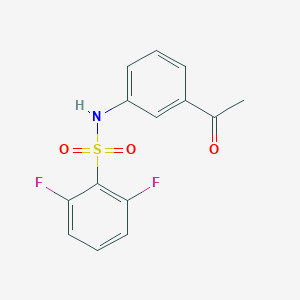
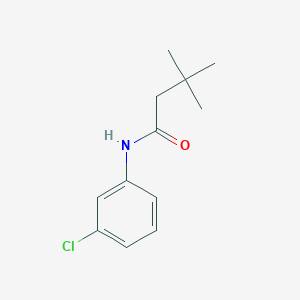

![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
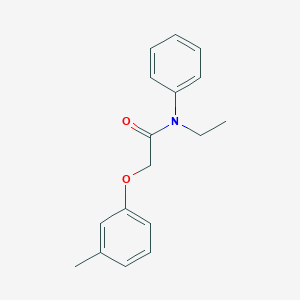
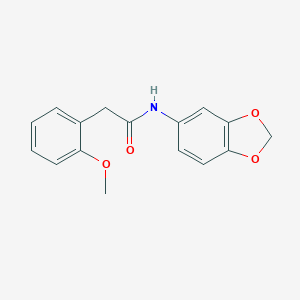

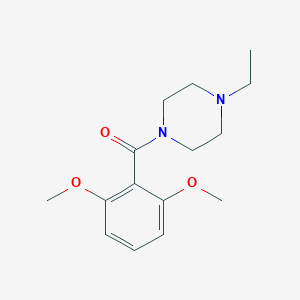

![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)